5-Iodo-2,3-dihydro-1H-inden-1-one
Overview
Description
5-Iodo-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C9H7IO . It is also known as 5-IODO-1-INDANONE . The compound has a molecular weight of 258.06 g/mol .
Molecular Structure Analysis
The molecular structure of 5-Iodo-2,3-dihydro-1H-inden-1-one consists of nine carbon atoms, seven hydrogen atoms, one iodine atom, and one oxygen atom . The InChI code for the compound is 1S/C9H7IO/c10-7-2-3-8-6 (5-7)1-4-9 (8)11/h2-3,5H,1,4H2 .Physical And Chemical Properties Analysis
5-Iodo-2,3-dihydro-1H-inden-1-one has a molecular weight of 258.06 g/mol . It has a topological polar surface area of 17.1 Ų . The compound has a complexity of 178 .Scientific Research Applications
1. Antibacterial and Antifungal Studies
- Summary of Application: 5-Iodo-2,3-dihydro-1H-inden-1-one derivatives have been synthesized and studied for their antibacterial and antifungal properties .
- Methods of Application: A total of 15 derivatives from 2,3-dihydro-1H-inden-1-one were synthesized by grinding, stirring, and ultrasound irradiation methods .
- Results: The synthesized compounds have been tested for their antimicrobial activities against two Gram-positive (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative bacteria (Escherichia coli and Proteus vulgaris), and also two fungal agents (Aspergillus niger and Candida albicans). Most of the compounds were found to exert potent antibacterial action with broad-spectrum antibacterial activity. Likewise, few compounds were revealed to have potent antifungal properties against A. niger and C. albicans .
2. Synthesis of Indole Derivatives
- Summary of Application: Indole derivatives, which are prevalent moieties present in selected alkaloids, have been synthesized .
- Methods of Application: The specific methods of synthesis are not detailed in the source .
- Results: The results or outcomes of this application are not provided in the source .
3. One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles
- Summary of Application: A copper (I)-mediated one-pot synthesis of 2,3-dihydro-1H-indazole heterocycles has been developed .
- Methods of Application: The specific methods of synthesis are not detailed in the source .
- Results: This synthetic route provides the desired indazoles in moderate to good yields (55%–72%) which are substantially better than those achievable with an alternative two-step reaction sequence .
4. Synthesis of Biologically Active Compounds
- Summary of Application: The derivatives of 1,3-diazole, which can be synthesized from 5-Iodo-2,3-dihydro-1H-inden-1-one, show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Methods of Application: The specific methods of synthesis are not detailed in the source .
- Results: The results or outcomes of this application are not provided in the source .
5. Synthesis of Indinavir
- Summary of Application: 5-Iodo-2,3-dihydro-1H-inden-1-one is used as an important intermediate in the synthesis of Indinavir, a medication used for the treatment of HIV/AIDS .
- Methods of Application: The specific methods of synthesis are not detailed in the source .
- Results: The results or outcomes of this application are not provided in the source .
6. Biosensing, Bioactivity, Bioimaging, Electronics, and Photopolymerization
- Summary of Application: Indane-1,3-dione, a structure similar to 5-Iodo-2,3-dihydro-1H-inden-1-one, is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The results or outcomes of this application are not provided in the source .
7. Production of Di- and Tri-substituted Imidazolones
- Summary of Application: The reaction involving 5-Iodo-2,3-dihydro-1H-inden-1-one has been used a number of times in the production of di- and tri-substituted imidazolones .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The results or outcomes of this application are not provided in the source .
Safety And Hazards
properties
IUPAC Name |
5-iodo-2,3-dihydroinden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5H,1,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDWDHAAIWZKRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661192 | |
Record name | 5-Iodo-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20661192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-2,3-dihydro-1H-inden-1-one | |
CAS RN |
511533-38-3 | |
Record name | 5-Iodo-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20661192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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